((S)-1-Methyl-piperidin-3-yloxy)-acetic acid is a chiral compound characterized by a piperidine ring, which consists of five carbon atoms and one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and biological activity. The specific stereochemistry of the compound contributes to its distinct chemical properties, making it a valuable target for research and development.
The compound can be synthesized from commercially available piperidine derivatives through various chemical reactions involving acetic acid or its derivatives. Its synthesis is crucial for producing derivatives that can be utilized in diverse scientific fields, including pharmacology and biochemistry.
((S)-1-Methyl-piperidin-3-yloxy)-acetic acid falls under the category of piperidine derivatives, which are cyclic organic compounds. It is classified as an amino acid derivative due to the presence of the acetic acid moiety, which imparts specific functional properties relevant to biological activity.
The synthesis of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid typically involves the reaction of piperidine derivatives with acetic acid. Common methods include:
The reaction conditions may vary based on the specific starting materials and desired purity of the product. For example, using solvents like ethanol or dimethyl sulfoxide can enhance solubility and reaction rates. Additionally, optimizing parameters such as temperature, pressure, and reaction time is critical for achieving high yields.
The molecular structure of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid includes:
The molecular formula is , with a molecular weight of approximately 173.24 g/mol. The compound's structure can be represented as follows:
This configuration is essential for its biological interactions and properties.
((S)-1-Methyl-piperidin-3-yloxy)-acetic acid can undergo several types of chemical reactions:
Reactions often require specific conditions:
The mechanism of action for ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid involves its interaction with various molecular targets:
Data regarding its interaction with specific enzymes or receptors can provide insights into its potential therapeutic applications.
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) can confirm purity and structural integrity .
((S)-1-Methyl-piperidin-3-yloxy)-acetic acid has several applications across various scientific fields:
N-Protection dictates regioselectivity during O-alkylation at C3. The tert-butoxycarbonyl (Boc) group demonstrates optimal performance due to:
Alternative groups include N-Cbz (removable via hydrogenolysis) and N-Fmoc (base-labile). For the target compound, Boc deprotection with trifluoroacetic acid (TFA) followed by reductive methylation (HCHO/NaBH₃CN) installs the 1-methyl group. O-Alkylation employs Williamson ether synthesis: N-Boc-3-(S)-hydroxypiperidine + methyl bromoacetate/K₂CO₃ → methyl ((S)-1-Boc-piperidin-3-yloxy)acetate, hydrolyzed to the acid [4] [6].
Table 2: Protecting Group Performance in Piperidine Functionalization
Protecting Group | Deprotection Conditions | O-Alkylation Yield (%) | Key Advantage |
---|---|---|---|
Boc | TFA/DCM | 85–92 | Minimal side reactions |
Cbz | H₂/Pd-C | 78–84 | Chemoselectivity |
Fmoc | Piperidine/DMF | 70–75 | Orthogonal to acid-labile groups |
Direct enantioselective C–O bond formation avoids multi-step resolutions. Ru(II)-p-cymene complexes with chiral phosphine ligands (e.g., (R)-BINAP) catalyze oxidative coupling between 1-methyl-3-piperidone and aldehydes (isobutanal), forming transient enolates that undergo asymmetric α-alkoxylation (ee 90–93%) [5]. Ni-catalyzed reductive couplings using (S)-tert-butylsulfinamide as a chiral controller enable stereoselective addition of glycine derivatives to 1-methyl-3-piperidone, yielding β-amino-alcohol precursors after sulfinamide cleavage [2] [5].
Wang resin-linked bromoacetic acid serves as the anchor for piperidine attachment. N-Boc-(S)-3-hydroxypiperidine couples to the resin via SN₂ reaction (DIEA/DMF, 25°C, 12 h), followed by Boc deprotection (TFA) and N-methylation (Mel/DBU). Cleavage with 95% TFA/H₂O releases the target acid without epimerization [10]. Rink amide resin allows carboxylate pre-loading as activated esters (HOBt/DIC), enabling piperidine attachment through nucleophilic displacement. Throughput exceeds 48 compounds/batch with purities >90% (HPLC) [10].
Piperidine ring formation benefits from microwave acceleration. N-Boc-3-aminopropanol derivatives undergo cyclization via mesylate displacement (K₂CO₃, DMF, 150°C, 20 min μW) to form N-Boc-piperidin-3-ol, reducing reaction times from 24 h to <30 min. Subsequent O-alkylation with methyl bromoacetate under μW irradiation (80°C, 10 min) achieves 95% conversion versus 60% for thermal methods [5].
Ball-milling enables catalyst-free O-alkylation: N-Boc-(S)-3-hydroxypiperidine + methyl bromoacetate + K₂CO₃ yield methyl ((S)-1-Boc-piperidin-3-yloxy)acetate quantitatively after 2 h at 35 Hz. Hydrolysis uses NaOH pellets under milling (30 min), eliminating solvent waste. E-factors (kg waste/kg product) drop from 120 (solution-phase) to <5 [5].
Whole-cell biocatalysts (E. coli expressing alcohol dehydrogenases) reduce 1-methyl-3-piperidone to (S)-1-methylpiperidin-3-ol (ee 99%) using glucose as a cofactor regenerant. Immobilized Candida rugosa lipases catalyze ester hydrolysis of methyl ((S)-1-methyl-piperidin-3-yloxy)acetate in water (pH 7.0, 40°C), achieving 98% conversion without racemization [2] [5].
Table 3: Green Metrics Comparison for Synthetic Routes
Method | PMI (kg/kg) | E-factor | Energy Use (kJ/mol) | ee Preservation |
---|---|---|---|---|
Conventional solution | 120 | 115 | 850 | Yes |
Mechanochemical | 8 | 4.2 | 150 | Yes |
Biocatalytic | 25 | 20 | 220 | Yes (>99%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1